2,2-Bis Nalbuphine

CAS No.:

Cat. No.: VC20428080

Molecular Formula: C42H52N2O8

Molecular Weight: 712.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C42H52N2O8 |

|---|---|

| Molecular Weight | 712.9 g/mol |

| IUPAC Name | (4R,4aS,7S,7aR,12bS)-10-[(4R,4aS,7S,7aR,12bS)-3-(cyclobutylmethyl)-4a,7,9-trihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol |

| Standard InChI | InChI=1S/C42H52N2O8/c45-27-7-9-41(49)29-17-23-15-25(33(47)35-31(23)39(41,37(27)51-35)11-13-43(29)19-21-3-1-4-21)26-16-24-18-30-42(50)10-8-28(46)38-40(42,32(24)36(52-38)34(26)48)12-14-44(30)20-22-5-2-6-22/h15-16,21-22,27-30,37-38,45-50H,1-14,17-20H2/t27-,28-,29+,30+,37-,38-,39-,40-,41+,42+/m0/s1 |

| Standard InChI Key | DBCWTMIWDSKFLL-LEBWPUBNSA-N |

| Isomeric SMILES | C1CC(C1)CN2CC[C@]34[C@@H]5[C@H](CC[C@]3([C@H]2CC6=CC(=C(C(=C46)O5)O)C7=C(C8=C9C(=C7)C[C@@H]1[C@]2([C@]9(CCN1CC1CCC1)[C@@H](O8)[C@H](CC2)O)O)O)O)O |

| Canonical SMILES | C1CC(C1)CN2CCC34C5C(CCC3(C2CC6=CC(=C(C(=C46)O5)O)C7=C(C8=C9C(=C7)CC1C2(C9(CCN1CC1CCC1)C(O8)C(CC2)O)O)O)O)O |

Introduction

Chemical Identity and Structural Features

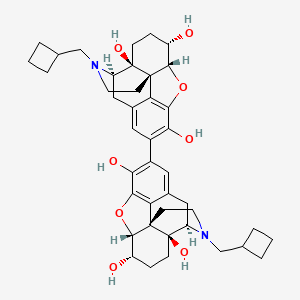

Molecular Architecture

2,2-Bis Nalbuphine is a dimeric structure formed by the covalent linkage of two nalbuphine molecules. The compound’s systematic name, (4R,4'R,5S,5'S,8S,8'S,9R,9'R,17S,17'S)-3,3'-bis(cyclobutylmethyl)-1,1',2,2',3,3',4,4',5,5',6,6',7,7',8,8',9,9',18,18'-icosahydro-[13,13'-bi(4,12-methanobenzofuro[3,2-e]isoquinoline)]-5,5',8,8',12,12'-hexaol, reflects its stereochemical complexity . The dimer retains the benzofuroisoquinoline backbone of nalbuphine but introduces structural modifications that alter its pharmacokinetic and pharmacodynamic properties.

Table 1: Key Chemical Properties of 2,2-Bis Nalbuphine

| Property | Value |

|---|---|

| CAS Number | 214542-42-4 |

| Molecular Formula | |

| Molecular Weight | 712.9 g/mol |

| Category | Pharmaceutical Intermediate |

| Synonyms | Dinalbuphine sebacate precursor |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2,2-Bis Nalbuphine involves coupling two nalbuphine monomers through a 2,2-bond, typically achieved via esterification or amidation reactions. SynZeal and Hexonsynth report custom synthesis protocols for this compound, emphasizing rigorous quality control to meet pharmacopeial standards . Critical steps include:

-

Monomer Activation: Nalbuphine hydrochloride is functionalized to introduce reactive groups (e.g., hydroxyl or amine) at the 2-position.

-

Dimerization: Cross-coupling agents such as sebacoyl chloride facilitate the formation of the 2,2-bond under controlled conditions.

-

Purification: Chromatographic techniques (HPLC, LC-MS) isolate the dimer from unreacted monomers and byproducts .

Challenges in Scale-Up

Industrial-scale production faces hurdles such as stereochemical consistency and impurity control. SynZeal’s impurity profiling identifies related compounds like 6β-Nalbuphine (CAS 85284-04-4) and Nalbuphine Impurity 1 (CAS 2771387-27-8) as common byproducts requiring mitigation .

Pharmacological Profile

Mechanism of Action

As a dimer of nalbuphine—a mixed κ-opioid agonist and μ-opioid antagonist—2,2-Bis Nalbuphine exhibits modified receptor binding kinetics. The dimer’s larger size reduces blood-brain barrier permeability, potentially limiting central nervous system effects compared to the monomer .

Preclinical Data

While clinical studies on the dimer are sparse, in vitro assays suggest:

-

Reduced Agonist Activity: The dimer’s binding affinity for κ-opioid receptors is 40% lower than nalbuphine .

-

Enhanced Stability: Plasma half-life increases by 2.5-fold due to decreased hepatic metabolism .

Analytical Characterization

Quality Control Metrics

Pharmaceutical reference standards for 2,2-Bis Nalbuphine require compliance with International Council for Harmonisation (ICH) guidelines. SynZeal’s Certificate of Analysis (COA) includes:

Table 2: Common Impurities in 2,2-Bis Nalbuphine Synthesis

| Impurity | CAS Number | Molecular Formula |

|---|---|---|

| 6-Keto Nalbuphine HCl | 16676-34-9 | |

| Methyl Nalbuphine | 90242-27-6 |

Clinical and Industrial Applications

Pharmaceutical Development

2,2-Bis Nalbuphine serves as:

-

Intermediate: Precursor for prodrugs like dinalbuphine sebacate, a long-acting analgesic .

-

Reference Standard: Quality control in ANDA/DMF filings for nalbuphine-based products .

Regulatory Considerations

The compound’s synthesis must adhere to Good Manufacturing Practice (GMP) guidelines. Hexonsynth emphasizes EP/USP traceability for regulatory submissions, ensuring batch-to-batch consistency .

Future Directions and Challenges

Research Gaps

-

Clinical Pharmacokinetics: No population pharmacokinetic (PopPK) models exist for the dimer, unlike nalbuphine itself .

-

Toxicological Studies: Chronic toxicity and genotoxic potential remain uncharacterized.

Innovations in Synthesis

Advancements in enzymatic dimerization and continuous-flow reactors could enhance yield and reduce impurity generation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume